2-Chloro-5-(methoxymethoxy)pyridine
Overview
Description
2-Chloro-5-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methoxymethoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methoxymethoxy)pyridine typically involves the chlorination of 5-(methoxymethoxy)pyridine. One common method includes the reaction of 5-(methoxymethoxy)pyridine with phosphorus oxychloride and phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methoxymethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine derivatives.
Scientific Research Applications
2-Chloro-5-(methoxymethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and methoxymethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyridine: Similar in structure but lacks the methoxymethoxy group.
2-Chloro-5-chloromethylpyridine: Contains a chloromethyl group instead of a methoxymethoxy group.
2-Chloro-5-methylpyridine: Has a methyl group in place of the methoxymethoxy group.
Uniqueness
2-Chloro-5-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This functional group can enhance the compound’s solubility and modify its electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-chloro-5-(methoxymethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSYWVNPVRPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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